molecular formula C21H32N4O3 B2664246 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 922012-02-0

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2664246
CAS RN: 922012-02-0
M. Wt: 388.512
InChI Key: ZAKMFTRKLSEIOV-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H32N4O3 and its molecular weight is 388.512. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Activity and Topoisomerase I Targeting : A study by Ruchelman et al. (2004) explored compounds with a structure similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, focusing on their potential as anticancer agents targeting topoisomerase I. These compounds showed promising cytotoxic activity, indicating their potential for cancer treatment.

  • Sleep Regulation through Orexin Receptors : Dugovic et al. (2009) investigated compounds structurally related to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, particularly their role in sleep regulation via orexin receptors (Dugovic et al., 2009). This study highlights the compound's potential in treating sleep disorders.

  • Synthesis of Phthalideisoquinoline Alkaloids : The synthesis of compounds similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide was described by Clarke et al. (1983), focusing on their application in creating phthalideisoquinoline alkaloids (Clarke et al., 1983).

  • P-glycoprotein Activity and σ2 Receptor Affinity : A study by Pati et al. (2015) discussed the role of similar compounds in modulating P-glycoprotein activity and σ2 receptor affinity, suggesting potential applications in drug development (Pati et al., 2015).

  • Fluorescent and Colorimetric pH Sensors : Liu et al. (2015) synthesized compounds related to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, exploring their use as fluorescent and colorimetric pH sensors. These compounds displayed potential for biomedical applications (Liu et al., 2015).

  • Synthesis of Novel Anticancer Agents : Fang et al. (2016) synthesized new compounds incorporating a similar structure for evaluating their antitumor activities against various cancer cell lines. This study suggests the potential of these compounds as anticancer agents (Fang et al., 2016).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-24(2)19(16-8-9-18-15(12-16)6-4-10-25(18)3)14-23-21(27)20(26)22-13-17-7-5-11-28-17/h8-9,12,17,19H,4-7,10-11,13-14H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKMFTRKLSEIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3CCCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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